molecular formula C24H24BN B078499 Ammonium tetraphenylborate CAS No. 14637-34-4

Ammonium tetraphenylborate

Cat. No.: B078499
CAS No.: 14637-34-4
M. Wt: 337.3 g/mol
InChI Key: ZWFYDLYRTYMBIL-UHFFFAOYSA-O
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Description

Ammonium tetraphenylborate is an organoboron compound with the chemical formula NH₄B(C₆H₅)₄. It is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents. This compound is known for its use in various chemical applications, particularly in the field of analytical chemistry.

Mechanism of Action

Target of Action

Ammonium tetraphenylborate (NH4B(C6H5)4) is a chemical compound that primarily targets electron traps . These traps play a crucial role in the formation of stable triplet states when the compound is excited by UV light .

Mode of Action

The compound undergoes a reversible thermal dissociation , releasing free tetramethyl guanidinium (TMG) . This thermally reversible organocatalyst can be readily introduced as an additive in industrially relevant materials such as disulfide-containing polyurethane networks (PU) that undergo disulfide exchange in the presence of a base catalyst .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the capture of electrons on electron traps , leading to the formation of stable triplet states . This process is characterized by self-sensitized luminescence .

Pharmacokinetics

The solubility of this compound in acetone, water, and their mixtures was studied, and it was found that the solubility in a mixed solvent passes through a maximum for all the salts .

Result of Action

The result of the action of this compound is the formation of stable triplet states due to the capture of electrons on electron traps . This leads to self-sensitized luminescence . In addition, the compound’s reversible thermal dissociation allows for multiple reprocessing cycles while effectively maintaining a creep-free state at service temperature .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature. For instance, the compound undergoes a reversible thermal dissociation, which is a temperature-dependent process . Furthermore, the solubility of the compound, which can affect its bioavailability and efficacy, varies depending on the solvent used .

Biochemical Analysis

Biochemical Properties

Ammonium tetraphenylborate is known to interact with various biomolecules. For instance, it has been observed to form π-facial hydrogen bonds with phenyl rings This interaction could potentially influence the behavior of enzymes and proteins that contain aromatic amino acids

Cellular Effects

It has been suggested that the compound may influence cellular processes by interacting with certain biomolecules For example, its ability to form hydrogen bonds with phenyl rings could potentially affect the structure and function of proteins within cells

Molecular Mechanism

It is known to form hydrogen bonds with phenyl rings , which could potentially influence the behavior of biomolecules at the molecular level

Temporal Effects in Laboratory Settings

It has been suggested that the compound may exhibit self-sensitized luminescence, indicating the formation of stable triplet states due to the capture of electrons on electron traps

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium tetraphenylborate can be synthesized by reacting sodium tetraphenylborate with ammonium chloride in an aqueous solution. The reaction proceeds as follows:

NaB(C6H5)4+NH4ClNH4B(C6H5)4+NaCl\text{NaB(C}_6\text{H}_5\text{)}_4 + \text{NH}_4\text{Cl} \rightarrow \text{NH}_4\text{B(C}_6\text{H}_5\text{)}_4 + \text{NaCl} NaB(C6​H5​)4​+NH4​Cl→NH4​B(C6​H5​)4​+NaCl

The reaction mixture is stirred, and the precipitate formed is filtered, washed, and dried to obtain pure this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process may include additional purification steps such as recrystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ammonium tetraphenylborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, in ion-exchange reactions, the product is the corresponding ammonium salt of the exchanged anion .

Scientific Research Applications

Ammonium tetraphenylborate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Sodium tetraphenylborate
  • Potassium tetraphenylborate
  • Tetrabutylammonium tetraphenylborate

Comparison

This compound is unique in its ability to form stable complexes with a wide range of metal ions, making it particularly useful in analytical applications. Compared to sodium and potassium tetraphenylborate, the ammonium salt is less soluble in water, which can be advantageous in certain analytical procedures .

Properties

IUPAC Name

azanium;tetraphenylboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20B.H3N/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H3/q-1;/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFYDLYRTYMBIL-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24BN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40561024
Record name Ammonium tetraphenylborate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14637-34-4
Record name Ammonium tetraphenylborate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ammonium tetraphenylborate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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